Kethoxal (3-ethoxy-2-oxobutanal) is a dicarbonyl compound primarily utilized as a chemical probe for investigating RNA secondary and tertiary structures. It selectively reacts with guanine residues at the N1 and N2 positions, which are involved in Watson-Crick base pairing. This reaction is specific to guanines in single-stranded or conformationally flexible regions of an RNA molecule, making Kethoxal a critical tool for mapping solvent-accessible nucleotides. The resulting covalent adduct is stable enough to be detected by methods such as reverse transcription stops, yet it is cleanly reversible under mild alkaline or heating conditions, a key feature for creating internal experimental controls and ensuring workflow compatibility.
Substituting Kethoxal with other chemical probes can lead to fundamentally different and often misleading results, compromising experimental goals. Simpler aldehydes like glyoxal, for instance, react with guanine but also show significant reactivity with cytosine and adenine, reducing the specificity required for precise guanine accessibility mapping. Probes such as dimethyl sulfate (DMS) are not valid substitutes as they primarily target adenine (N1) and cytosine (N3), providing complementary, not equivalent, structural information. While DMS can react with guanine at the N7 position, this site is not involved in standard Watson-Crick pairing and thus reports on different structural features. Furthermore, SHAPE reagents (e.g., NAI, 1M7) are mechanistically distinct, acylating the 2'-hydroxyl group of the ribose backbone to measure nucleotide flexibility rather than base accessibility, making them functionally non-interchangeable for base-specific inquiries. Therefore, for research focused specifically on the availability of guanine Watson-Crick faces, Kethoxal provides data that these common alternatives cannot.
Kethoxal's primary procurement advantage is its high specificity for the Watson-Crick face (N1 and N2 positions) of single-stranded guanine. In contrast, glyoxal, another dicarbonyl probe, reacts extensively with guanine but also modifies adenine and cytosine residues in vivo, complicating data interpretation. Other probes like DMS are specific to adenine and cytosine, making them unsuitable for guanine-focused studies. This specificity ensures that signals from Kethoxal-based assays, such as Keth-seq, directly report on guanine accessibility without confounding off-target modifications.
| Evidence Dimension | Nucleobase Reaction Specificity |
| Target Compound Data | Reacts specifically with N1 and N2 of guanine in single-stranded RNA/DNA. |
| Comparator Or Baseline | Glyoxal: Reacts with guanine, but also cytosine and adenine. DMS: Reacts with N1-A and N3-C. |
| Quantified Difference | Qualitatively higher specificity for guanine Watson-Crick face compared to glyoxal; targets a different set of bases than DMS. |
| Conditions | In vivo and in vitro RNA structure probing experiments. |
High specificity is critical for generating accurate, easily interpretable RNA structure models and avoiding false positives from off-target reactions.
The covalent adduct formed between Kethoxal and guanine is controllably reversible, a key feature for processability in sequencing workflows. The modification can be fully removed by heating or a shift to alkaline pH. For example, a study developing Keth-seq demonstrated that N3-kethoxal modifications on mRNA could be thoroughly removed after a 10-minute incubation at 95 °C in the presence of GTP. This allows for the creation of 'erased' control libraries from the same sample, where the modification is removed before reverse transcription, providing a clean baseline for identifying true RT-stop signals. This level of process control and reversibility is a distinct operational advantage not inherent to all RNA-modifying reagents.
| Evidence Dimension | Adduct Reversibility |
| Target Compound Data | Modification is fully removable (e.g., 10 min at 95°C). |
| Comparator Or Baseline | Unmodified RNA in a 'no-treatment' or 'erased' control library. |
| Quantified Difference | Enables near-complete signal removal for baseline correction in RT-stop assays. |
| Conditions | Reversibility demonstrated on mRNA in the presence of 50 mM GTP, assayed by dot blot. |
Reversibility allows for the generation of ideal negative controls from the exact same sample, significantly improving the signal-to-noise ratio and confidence in structural mapping data.
While unmodified Kethoxal has limited cell permeability, azide-modified derivatives (N3-kethoxal) have been engineered to readily enter living cells, enabling transcriptome-wide structure mapping in a native context. Studies have shown that N3-kethoxal allows for fast and efficient labeling of RNA inside living mammalian cells, with significant labeling observed in as little as 1 to 5 minutes. This rapid action is advantageous compared to slower-acting reagents, as it provides a snapshot of RNA structure with minimal perturbation to the cellular state. In a direct comparison, N3-kethoxal exhibited higher RNA labeling activity than DMS, NAI (a SHAPE reagent), glyoxal, and EDC. This makes Kethoxal-based reagents a robust choice for capturing dynamic RNA structures within their functional cellular environment.
| Evidence Dimension | In-cell RNA Labeling Activity |
| Target Compound Data | Demonstrates higher labeling activity compared to common alternatives. |
| Comparator Or Baseline | DMS, NAI, glyoxal, and EDC. |
| Quantified Difference | Qualitatively shown to be more active in a dot blot assay comparing signal intensity after treatment. [cite: 1, Supplementary Figure 3] |
| Conditions | Labeling of total RNA from mouse embryonic stem cells (mESCs) in vivo. |
Efficient in-cell labeling is essential for accurately studying RNA structure in its native biological context, and rapid kinetics minimize artifacts from cellular responses to the probing experiment itself.
For projects requiring precise identification of unpaired guanine residues to validate or refine computational RNA structure models. Kethoxal's high specificity for guanine provides unambiguous constraints for folding algorithms, which is a significant advantage over less specific reagents like glyoxal or base-agnostic probes like SHAPE.
When the goal is to capture a global snapshot of RNA structures in their native cellular environment. The proven cell-permeability and high reactivity of azide-modified Kethoxal (N3-kethoxal) enable efficient in vivo labeling, providing data that reflects the influence of cellular factors like proteins and metabolites on RNA folding.
To identify which guanine residues are protected from chemical modification upon binding of a protein, small molecule, or other RNA. The difference in Kethoxal reactivity between the bound and unbound states reveals the specific guanine contacts within the interaction interface, leveraging its precise targeting of the Watson-Crick face.
For studying the formation of RNA G-quadruplexes (rG4) in vitro or in vivo. Because Kethoxal specifically modifies the N1 and N2 positions of guanine involved in Hoogsteen base pairing within G-quadruplexes, it serves as a sensitive probe to detect the presence and dynamics of these important regulatory structures.
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